2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

2-methyl-2-pyrazol-1-ylpropan-1-amine |

InChI |

InChI=1S/C7H13N3/c1-7(2,6-8)10-5-3-4-9-10/h3-5H,6,8H2,1-2H3 |

InChI Key |

DOVPROBFGXRSPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)N1C=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful development.[1][2] These intrinsic characteristics—such as ionization constant (pKa), lipophilicity (logP), and aqueous solubility—govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[2][3] This guide provides a comprehensive technical overview of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, a novel molecule featuring a primary amine, a tertiary carbon linker, and a pyrazole moiety.

The pyrazole scaffold is a prominent feature in many biologically active compounds, making this molecule a person of interest for medicinal chemistry programs.[4] This document, intended for researchers, scientists, and drug development professionals, will not only detail the key physicochemical attributes of this compound but will also provide the underlying scientific rationale and detailed experimental protocols for their determination. By presenting these methodologies, we aim to equip fellow scientists with the necessary tools to characterize this and other novel chemical entities, thereby fostering a more informed and efficient drug discovery process.

Molecular Structure and In-Silico Profiling

The initial step in characterizing any new chemical entity is to understand its structure and predict its fundamental properties. These in-silico, or computational, methods provide a valuable baseline before embarking on laboratory-based experiments.

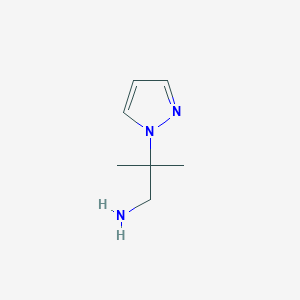

The structure of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is presented below:

Caption: Chemical structure of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine.

A summary of the computationally predicted properties for this molecule is provided in the table below. These values are crucial for anticipating the molecule's behavior and for designing appropriate experimental conditions.

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Formula | C7H13N3 | Defines the elemental composition. |

| Molecular Weight | 139.20 g/mol | Influences absorption and distribution; smaller molecules (<500 Da) are often preferred for oral bioavailability.[2] |

| Topological Polar Surface Area (TPSA) | 43.84 Ų | Predicts membrane permeability; a lower TPSA is generally associated with better cell penetration. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to target proteins. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to target proteins. |

| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy. |

| XLogP3 (Predicted logP) | 0.4 | Indicates the compound's lipophilicity, affecting permeability, solubility, and metabolism.[5] |

Synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

A plausible synthetic route for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine can be designed based on established methods for N-alkylation of pyrazoles. A common approach involves the reaction of a pyrazole with a suitable alkyl halide or tosylate. Given the structure of the target molecule, a practical starting point would be pyrazole and a protected amino-alcohol, which can be converted to a leaving group.

A potential synthetic workflow is outlined below:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Lipophilicity (logP)

Importance in Drug Discovery: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ADME properties. [1]The octanol-water partition coefficient (P), or its logarithmic form (logP), is the standard measure of lipophilicity. [6]A balanced logP is often sought to ensure adequate membrane permeability without compromising aqueous solubility.

Recommended Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination. [7]It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine in the aqueous phase at a known concentration. The pH of the aqueous phase should be adjusted to at least 2 pH units above the pKa of the primary amine to ensure the compound is in its neutral, un-ionized form.

-

Partitioning: In a glass vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for complete partitioning.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Concentration Analysis: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P. [6]

Caption: Workflow for aqueous solubility determination.

Data Summary and Interpretation

The experimentally determined physicochemical properties of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine should be compiled and compared with the in-silico predictions.

| Physicochemical Property | Expected Range/Value | Implication for Drug Development |

| pKa | 9.0 - 10.5 | The primary amine will be predominantly protonated at physiological pH (7.4), which is expected to enhance aqueous solubility. |

| logP | 0.2 - 1.0 | A low logP value suggests good solubility but may indicate lower membrane permeability. A balance is necessary. |

| Aqueous Solubility | > 1 mg/mL | High solubility is advantageous for formulation and ensures good dissolution in the gastrointestinal tract, which is a prerequisite for absorption. |

Expert Insights:

The presence of a basic primary amine is a key structural feature of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine. Its pKa will be a dominant factor influencing the molecule's overall properties. While the protonated form will aid solubility, the neutral form is required for passive diffusion across cell membranes. Therefore, the balance between the ionized and un-ionized species at physiological pH will be critical for its pharmacokinetic profile.

The relatively low predicted logP suggests that the molecule is quite polar. While this is beneficial for solubility, medicinal chemists may need to consider strategies to modulate lipophilicity to optimize membrane permeability and target engagement, should this become a limiting factor.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine. By following the detailed experimental protocols for pKa, logP, and aqueous solubility, researchers can generate the high-quality data required to make informed decisions in the drug discovery and development process. The interplay of these properties is complex, and a thorough characterization is essential for unlocking the full therapeutic potential of this and other novel chemical entities. The methodologies and insights presented herein serve as a valuable resource for scientists working at the forefront of pharmaceutical research.

References

-

Santos, J. L., & Tice, C. M. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(10), 1333–1336. [Link]

-

Subirats, X., et al. (2010). Development of Methods for the Determination of pKa Values. Molecules, 15(12), 8763–8786. [Link]

-

Vistant, M. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery and Development. [Link]

-

Fiveable. (2025). 4.5 Physicochemical properties. Medicinal Chemistry. [Link]

-

Jørgensen, S. H., et al. (2017). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 182, 437–446. [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Pharmaceutical Research. [Link]

-

Ionescu, M., et al. (2017). Experimental determination of the logP using the spectrophotometric method. Farmacia, 65(6), 924-926. [Link]

-

Gimisis, T. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Expert Opinion on Drug Discovery, 7(10), 875-887. [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. [Link]

-

University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

-

RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery. Research and Analysis Journals. [Link]

-

Van Heuvelen, K. M., & Zydney, A. L. (2017). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education, 94(11), 1797–1801. [Link]

-

Loftsson, T., et al. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), E4. [Link]

-

Chemsrc. (2025). CAS#:2229478-84-4 | 2-methyl-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]propan-1-amine. [Link]

-

N.A. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. (n.d.). The values of LogP determined with experimental (LogP HPTLC ) and computational methods. [Link]

-

Loftsson, T., et al. (2006). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 7(1), Article 4. [Link]

-

American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(9), 6825-6836. [Link]

-

PubChem. (n.d.). 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol. [Link]

-

FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495). [Link]

-

EPA. (2025). N,N-Dimethyl-2-[(1-methyl-1H-pyrazol-5-yl)(thiophen-2-yl)methoxy]ethan-1-amine. [Link]

-

Szostak, M., & Spain, M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10349–10359. [Link]

-

Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1018-1049. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Synthesis and Properties of Pyrazoles | MDPI [mdpi.com]

- 5. 2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propan-1-ol | C10H18N2O | CID 165626109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation and Analytical Profiling of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

[1]

Executive Summary & Compound Significance

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (Formula: C

In drug discovery, this motif is critical for:

-

Conformational Locking: Pre-organizing the amine for binding to kinase hinge regions or GPCR pockets.

-

Metabolic Stability: The quaternary center blocks

-oxidation and hinders N-dealkylation. -

Fragment-Based Drug Discovery (FBDD): Serving as a rigid, polar linker with defined exit vectors.

This guide provides a definitive protocol for synthesizing, characterizing, and validating this structure, with a specific focus on distinguishing it from its regioisomer, 2-methyl-2-(1H-pyrazol-3-yl)propan-1-amine.

Synthetic Pathway & Impurity Profile

To ensure a high-purity analytical standard, the synthesis must avoid regioisomeric mixtures. The most robust route utilizes the nucleophilic substitution of a tertiary bromide followed by reduction.

Optimized Synthetic Route

-

Alkylation (N-C Bond Formation): Reaction of 1H-pyrazole with ethyl 2-bromo-2-methylpropanoate using a mild base (

in DMF) to favor -

Reduction: Conversion of the ester to the alcohol using

, followed by Mesylation and Azidation, or direct Amidation and Reduction to the amine.

Impurity Profile

-

Regioisomer A (C-Alkylation): Ethyl 2-methyl-2-(1H-pyrazol-4-yl)propanoate. Rare under basic alkylation conditions but possible with metal catalysis.

-

Bis-alkylation: Formation of quaternary pyrazolium salts if stoichiometry is uncontrolled.

-

Elimination Product: Ethyl methacrylate, resulting from dehydrohalogenation of the starting bromide.

Caption: Step-wise synthesis emphasizing the critical N-alkylation step to establish the quaternary center.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Profiling

The definitive proof of structure lies in the connectivity of the quaternary carbon.

1H NMR (DMSO-d6, 400 MHz) Prediction & Assignment

| Position | Group | Shift ( | Multiplicity | Integration | Diagnostic Feature |

| Py-5 | Pyrazole CH | 7.65 | Doublet ( | 1H | Deshielded by adjacent N1; correlates to C-quat. |

| Py-3 | Pyrazole CH | 7.42 | Doublet ( | 1H | Slightly less deshielded than H5. |

| Py-4 | Pyrazole CH | 6.25 | Triplet ( | 1H | Characteristic upfield shift for Py-4. |

| CH | Methylene | 2.85 | Singlet | 2H | Sharp singlet due to lack of adjacent protons. |

| CH | Gem-Dimethyl | 1.52 | Singlet | 6H | Key Signal: High intensity singlet; deshielded by N-attachment. |

| NH | Amine | 1.80 | Broad Singlet | 2H | Exchangeable with D |

13C NMR & 2D Correlations

-

Quaternary Carbon (C2): Appears at ~62-65 ppm . This is significantly downfield compared to a C-linked isomer (which would be ~35-40 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the "Self-Validating" experiment.

-

Py-5 (7.65 ppm) must show a strong 3-bond correlation to the Quaternary Carbon (62 ppm) .

-

Gem-Dimethyl (1.52 ppm) must correlate to the Quaternary Carbon and the Methylene (CH

) . -

Absence of HMBC correlation between Py protons and a methine CH confirms the quaternary nature.

-

Caption: HMBC correlation logic. The 3-bond coupling between Pyrazole H-5 and the Quaternary Carbon confirms the N1-C2 connectivity.

Mass Spectrometry (MS) Fragmentation[1]

-

Ionization: ESI+ (Electrospray Ionization).

-

Parent Ion:

m/z. -

Fragmentation Pattern (MS/MS):

-

m/z 140

123: Loss of -

m/z 140

69: Formation of the pyrazole cation -

m/z 140

72: Formation of the isobutyryl-amine fragment

-

Physicochemical Properties & Stability

Understanding the physical behavior of this fragment is essential for its use in library synthesis.

| Property | Value (Predicted/Exp) | Implication for Handling |

| pKa (Amine) | ~9.8 | Highly basic; store as HCl or fumarate salt to prevent oxidation/carbamate formation. |

| pKa (Pyrazole) | ~2.5 (Conjugate acid) | The pyrazole nitrogen is weakly basic; will not protonate at physiological pH. |

| LogP | ~0.4 | Highly polar; water-soluble. Requires reverse-phase chromatography (C18) for purification. |

| Boiling Point | ~210°C (at 760 mmHg) | High boiling point due to H-bonding; not suitable for standard GC without derivatization. |

References

-

Synthesis of Pyrazole-Alkyl Acids: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1152548, 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid. Retrieved from [Link]

-

Thorpe-Ingold Effect in Drug Design: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106. (Foundational text on gem-dimethyl effect).

-

NMR of N-Substituted Pyrazoles: Elguero, J. et al. (1996). Proton NMR of pyrazoles. Magnetic Resonance in Chemistry. (Standard reference for pyrazole shifts).

-

General Synthesis of Gem-Dimethyl Amines: Organic Syntheses, Coll. Vol. 6, p.75 (1988); Vol. 55, p.32 (1976). (Methodology for nitrile/ester reduction to amines).

Technical Whitepaper: Solubility Profile & Solvent Selection Strategy for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

[1][2][3][4]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine . As a bifunctional building block containing a basic primary amine and an aromatic pyrazole ring linked by a gem-dimethyl spacer, this compound exhibits a distinct amphiphilic solubility behavior.[1][2][3][4]

This document moves beyond static data points to provide a dynamic solubility model . It integrates Structure-Property Relationships (SPR) with practical experimental protocols, enabling researchers to select the optimal solvent systems for synthesis (e.g., amide couplings, nucleophilic substitutions) and purification (e.g., crystallization, extraction).[2][3][4]

Physicochemical Basis of Solubility[3][4][5][6]

To predict and manipulate the solubility of this molecule, one must understand the competing forces within its structure.[3][4]

Structural Dissection

The molecule (C

-

The Pyrazole Ring: An aromatic, electron-rich heterocycle.[1][2][3][4][5] It acts as a hydrogen bond acceptor (N2) and donor (if unsubstituted, though here N1 is substituted).[3][4] It imparts solubility in polar aprotic solvents.[1][3][4][6]

-

The Gem-Dimethyl Linker: A hydrophobic steric shield.[1][2][3][4] The bulky tert-butyl-like motif reduces crystal packing efficiency, generally enhancing solubility in organic solvents compared to linear analogs.[7][1][2][3]

-

The Primary Amine: A highly polar, basic functional group (pKa

10.0–10.5).[3][4][8] This is the primary driver for solubility in protic solvents and pH-dependent aqueous solubility.[7][1][2]

Key Properties (Predicted)

| Property | Value (Approx.) | Implication for Solubility |

| Molecular Weight | 139.20 g/mol | Low MW favors broad solvent compatibility.[7][1][2][3] |

| LogP (Octanol/Water) | 0.4 – 0.6 | Low lipophilicity; prefers polar organic solvents over non-polar hydrocarbons.[4][8] |

| TPSA | ~45 Ų | Moderate polar surface area; good membrane permeability and solubility in alcohols.[3][4] |

| pKa (Amine) | ~10.2 | Highly soluble in acidic aqueous media (pH < 8); less soluble in basic aqueous media.[4][8] |

Solubility Profile in Organic Solvents[2][3][5][8][9]

The following matrix categorizes solvents based on their interaction with the solute's specific functional groups.

Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Dipole-dipole interactions with the pyrazole ring and amine effectively disrupt lattice energy.[7][1][2][3] Ideal for stock solutions.[1][3][4] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Strong Hydrogen bonding with the primary amine.[3][4][8] The gem-dimethyl group prevents steric exclusion of small alcohols.[7][1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the "soft" aromatic pyrazole and the lipophilic alkyl linker.[4][8] |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate (10–50 mg/mL) | Good general solubility, though less effective than alcohols for the polar amine terminus.[2][3][4][8] |

| Esters | Ethyl Acetate, Isopropyl Acetate | Moderate (5–20 mg/mL) | Useful for extraction, but solubility may drop significantly at lower temperatures, making them candidates for crystallization.[3][4][8] |

| Non-Polar | Hexanes, Heptane, Toluene | Low (<1 mg/mL) | The polar amine and pyrazole domains are energetically unfavorable in these environments.[3][4][8] These are excellent anti-solvents .[1][3][4] |

| Aqueous | Water (pH 7) | Moderate to High | Solubility is pH-dependent.[7][1][2] At pH < 9, the protonated amine renders it fully water-soluble.[1][2][3][4] |

The "Critical Solvent" Effect[1][3]

-

DCM/Methanol Mixtures: For chromatography or difficult dissolutions, a 9:1 DCM:MeOH mixture is the "gold standard" for this compound, leveraging the lipophilicity of DCM and the H-bond donor capability of MeOH.[2][3][4][8]

-

Acidic Modifiers: Adding 0.1% Trifluoroacetic acid (TFA) or Formic acid significantly boosts solubility in semi-polar solvents (like Acetonitrile) by protonating the amine.[4][8]

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this self-validating protocol to generate exact data for your specific batch/polymorph.[7][1][2][3]

Reagents: High-purity test solvent, 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (solid).

-

Saturation: Add excess solid (approx. 50 mg) to a crimp-top HPLC vial.

-

Solvation: Add 500 µL of the target solvent.

-

Equilibration: Shake at 25°C for 24 hours (Thermo-mixer @ 800 rpm).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated).

-

Quantification (Gravimetric):

-

Calculation:

[4]

Protocol: Reactive Crystallization (Purification)

Leveraging the solubility differential between the free base and salt forms.[7][2][8]

-

Dissolution: Dissolve crude amine in Isopropyl Acetate (IPAc) (5 vol).

-

Salt Formation: Dropwise add 1.05 eq of HCl in Isopropanol at 0–5°C.

-

Precipitation: The HCl salt is highly polar and will crash out of the moderate-polarity IPAc.[1][2][4]

-

Isolation: Filter the white solid. The non-polar impurities remain in the mother liquor.[3][4]

Visualization: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting solvents based on the intended application (Reaction vs. Purification).

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

References

-

Lipinski, C. A., et al. (2001).[3][4][8] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3][4] Advanced Drug Delivery Reviews.

-

Hansen, C. M. (2007).[3][4] Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[1][3][4] (Methodology for predicting solubility based on dispersion, polar, and hydrogen bonding forces).[3][4]

-

PubChem Compound Summary. (2024). "Pyrazole Derivatives and Physicochemical Properties." National Library of Medicine.[3][4] [7][2]

-

Savjani, K. T., et al. (2012).[3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][3][4]

-

BenchChem Technical Data. (2025). "General Solubility Trends for Pyrazole-Alkylamines." (Note: Generalized data for structural class).

Sources

- 1. CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene [cymitquimica.com]

- 2. CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine [cymitquimica.com]

- 3. Showing Compound 2-Methyl-1-propylamine (FDB012495) - FooDB [foodb.ca]

- 4. Pyrazole CAS#: 288-13-1 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-methyl-1-(1-methyl-1h-pyrazol-4-yl)propan-1-amine 97% | CAS: 1152548-59-8 | AChemBlock [achemblock.com]

- 8. rjpbcs.com [rjpbcs.com]

Unraveling the pKa and Basicity of Primary Amines in Pyrazole Derivatives: A Mechanistic and Experimental Guide

Executive Summary

Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as critical hinge-binding motifs in kinase inhibitors and other targeted therapeutics. However, the presence of a primary amine attached to the pyrazole ring often leads to counterintuitive physicochemical behavior. This technical whitepaper systematically deconstructs the basicity of primary amines in pyrazole derivatives. By exploring the thermodynamics of their protonation, tautomeric equilibria, and resonance effects, we provide a definitive guide to understanding their pKa. Furthermore, we outline a self-validating system of orthogonal experimental protocols required to accurately profile these essential pharmacophores.

Mechanistic Grounding: The Illusion of the Primary Amine

When drug development professionals incorporate a primary aliphatic or aromatic amine into a scaffold, they typically anticipate a highly basic center (pKa ~9–10 for aliphatic, ~4.5 for aromatic) that will be protonated at physiological pH. However, in 3(5)-aminopyrazoles, this fundamental assumption fails.

The Pyrazole Core & Amphoterism

The causality behind this behavior lies in the electronic interplay between the exocyclic amine and the aromatic pyrazole core. Pyrazole itself is an amphoteric heterocycle containing a pyrrole-like nitrogen (N1, a hydrogen-bond donor) and an sp²-hybridized pyridine-like nitrogen (N2, a hydrogen-bond acceptor). The conjugate acid of unsubstituted pyrazole has a pKa of ~2.5 [1].

Resonance and the "Push-Pull" Effect

Why is the primary amine not the basic center? When an amino group is introduced at the 3- or 5-position, its lone pair of electrons is heavily delocalized into the pyrazole π-system. This "push-pull" resonance effect effectively strips the exocyclic amine of its basicity. Instead, the electron density is channeled toward the pyridine-like nitrogen on the ring. Consequently, the thermodynamic sink for protonation is the ring nitrogen, not the primary amine [2]. The amino group acts purely as an electron-donating substituent, increasing the basicity of the pyrazole core rather than acting as a discrete basic site.

Annular Prototropic Tautomerism

3(5)-aminopyrazoles exist in a rapid prototropic annular tautomeric equilibrium. Both experimental matrix-isolation IR spectroscopy and computational DFT studies confirm that the 3-aminopyrazole tautomer is thermodynamically favored over the 5-aminopyrazole form. This preference is driven by superior stabilization of the π-electron system and minimized steric repulsion [3].

Figure 1: Tautomeric equilibrium and ring-directed protonation pathway of 3(5)-aminopyrazoles.

Quantitative Basicity Profiling

Because protonation occurs on the ring, the conjugate acid pKa of an aminopyrazole is significantly lower than that of an isolated amine. The amino group increases the basicity of the pyrazole core (from ~2.5 to ~4.1) by roughly 1.5 log units, but it remains a weak base overall [4].

Table 1: Comparative pKa Values of Pyrazole Derivatives and Reference Amines

| Compound | Primary Protonation Site | Conjugate Acid pKa (Aqueous, 25°C) |

| Pyrazole | Ring (N2) | ~2.50 |

| 3-Aminopyrazole | Ring (N2) | 4.11 |

| 4-Aminopyrazole | Ring (N2/N1) | 4.40 |

| Aniline (Reference) | Exocyclic Amine | 4.60 |

| Methylamine (Reference) | Exocyclic Amine | 10.60 |

(Data synthesized from theoretical and experimental ICR/NMR studies[1, 4])

Experimental Methodologies: A Self-Validating System

Accurately determining the pKa of aminopyrazoles requires orthogonal validation. Relying solely on potentiometry can be misleading due to the poor aqueous solubility of heavily substituted, drug-like pyrazoles. We employ a self-validating system combining co-solvent potentiometric titration with UV-Vis spectrophotometry and NMR structural elucidation.

Figure 2: Orthogonal self-validating workflow for accurate aqueous pKa determination.

Protocol 1: Co-Solvent Potentiometric Titration (Yasuda-Shedlovsky Method)

Causality: Because complex pyrazole derivatives often precipitate in pure water, titrations are performed in varying ratios of Methanol/Water. The Yasuda-Shedlovsky extrapolation corrects for dielectric constant changes, yielding the true aqueous pKa.

-

Preparation: Prepare a 1.5 mM solution of the aminopyrazole derivative in three different Methanol/Water mixtures (e.g., 30%, 40%, and 50% MeOH v/v). Add 0.15 M KCl to maintain constant ionic strength.

-

Acidification: Lower the solution pH to ~2.0 using standardized 0.1 M HCl to ensure complete protonation of the pyrazole ring.

-

Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere at 25.0 ± 0.1 °C. Record the pH after each 0.01 mL addition using a calibrated glass electrode.

-

Extrapolation: Plot the apparent pKa (psKa) plus the logarithm of the molar water concentration against the reciprocal of the dielectric constant (

). The y-intercept of this linear regression yields the extrapolated aqueous pKa.

Protocol 2: Orthogonal UV-Vis Spectrophotometric Validation

Causality: Protonation of the pyrazole ring alters its π-π* transitions. Tracking these spectral shifts provides direct optical confirmation of the ionization event, validating the potentiometric data.

-

Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) spanning pH 1.0 to 7.0.

-

Spectral Acquisition: Dissolve the aminopyrazole to a final concentration of 50 µM in each buffer. Record the UV-Vis spectra from 200 nm to 400 nm.

-

Isosbestic Point Verification: Identify sharp isosbestic points. The presence of these points confirms a clean two-state equilibrium between the neutral and ring-protonated species.

-

Data Fitting: Plot the absorbance at the

of the protonated species against pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.

Protocol 3: ¹⁵N NMR Determination of the Protonation Site

Causality: To definitively prove that the exocyclic amine is not the site of protonation, ¹⁵N NMR is utilized. Protonation at a nitrogen atom drastically shields its ¹⁵N signal.

-

Dissolve the compound in CDCl₃ (neutral state) and CF₃COOH (acidic state).

-

Acquire ¹H-¹⁵N HMBC spectra at 298 K.

-

Observation: The pyridine-like ring nitrogen (N2) will exhibit a massive upfield shift (~100 ppm) upon acidification. Conversely, the exocyclic amine nitrogen shift will remain largely unperturbed, definitively confirming the ring as the thermodynamic sink [4].

Implications in Drug Development

Understanding the exact pKa and protonation site of aminopyrazoles is critical for rational drug design. In kinase inhibitors, the neutral 3-aminopyrazole motif acts as a bidentate hydrogen bond donor/acceptor system that perfectly complements the kinase hinge region (binding to the backbone carbonyl and NH of the hinge residues).

If the molecule were to protonate at physiological pH (7.4), this critical binding interaction would be abolished due to the loss of the hydrogen-bond acceptor capability and the introduction of a severe desolvation penalty. Because the actual pKa is ~4.1, the scaffold remains safely neutral in the bloodstream and intracellular compartments. This ensures optimal target engagement, high membrane permeability, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

References

-

Marín-Luna, M., Alkorta, I., & Elguero, J. (2015). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 39(4), 2861-2871. URL:[Link]

-

Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 14. URL:[Link]

-

Gomes, P., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4330. URL:[Link]

-

Catalán, J., et al. (1985). Basicity of azoles. VII. Basicity of C-aminopyrazoles in relation to tautomeric and protonation studies. Journal of Heterocyclic Chemistry, 22(4), 997-1000. URL:[Link]

Technical Guide: Gem-Dimethyl Substituted Pyrazole Amines in Drug Discovery

The following technical guide is a comprehensive review and operational manual on Gem-Dimethyl Substituted Pyrazole Amines , designed for researchers in medicinal chemistry and drug discovery.

Structural Optimization, Synthetic Pathways, and Pharmacological Utility

Executive Summary & Core Directive

The pyrazole amine scaffold is a "privileged structure" in modern pharmacopeia, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Avapritinib, Crizotinib). However, the optimization of these scaffolds often hits a ceiling regarding metabolic stability and isoform selectivity.

This guide focuses on a high-impact structural modification: the introduction of gem-dimethyl groups (

Mechanistic Principles: The Gem-Dimethyl Effect

The Thorpe-Ingold Effect (Conformational Locking)

The introduction of two methyl groups on a single carbon atom (geminal substitution) alters the bond angles of the scaffold.[1][2] In a linear chain or flexible linker attached to a pyrazole, this reduces the entropic penalty of cyclization or binding.

-

Mechanism: The bulky methyl groups compress the internal bond angle (

), forcing the substituents closer together (the "scissor effect").[2] -

Result: The molecule is pre-organized into a bioactive conformation, increasing binding affinity (

) by reducing the entropy loss upon binding to the protein target (e.g., a kinase ATP pocket).[2]

Metabolic Blocking

Aminopyrazoles often suffer from rapid oxidative metabolism at

Visualization of the Optimization Logic

The following diagram illustrates the decision matrix for introducing a gem-dimethyl group into a pyrazole lead compound.

Figure 1: Decision logic for applying gem-dimethyl modification to aminopyrazole scaffolds.

Synthetic Methodologies

Constructing gem-dimethyl substituted pyrazoles requires specialized precursors, as the steric bulk can hinder standard condensation reactions.[1]

Primary Route: Cyclocondensation (The Modified Knorr Synthesis)

This is the most robust method for generating the core.[2] It involves the reaction of a hydrazine with a

Reaction Scheme:

Detailed Experimental Protocol

Objective: Synthesis of 4,4-dimethyl-3-oxopentanenitrile derivative precursor to a pyrazole amine.

Reagents:

Step-by-Step Procedure:

-

Acylation (C-C Bond Formation):

-

Suspend NaH in anhydrous THF at 0°C under argon.

-

Add malononitrile dropwise.[1][2][3] Stir for 30 min (evolution of

gas). -

Add isobutyryl chloride dropwise.[1][2][3] The gem-dimethyl group is inherent in the isobutyryl fragment (or use a specific

-dimethyl acid chloride).[1][2][3] -

Note: To strictly introduce a gem-dimethyl at the

-position of the nitrile, one must start with 2,2-dimethyl-3-oxobutronitrile or alkylate a -

Alternative (Direct Gem-Dimethyl Precursor): Use ethyl 2,2-dimethyl-3-oxobutanoate .[1][2][3]

-

-

Cyclization:

-

Dissolve the isolated

-keto intermediate in Ethanol.[1][2][3] -

Add Hydrazine hydrate dropwise at room temperature.[1][2][3]

-

Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2][3]

-

Observation: The steric bulk of the gem-dimethyl group may slow the reaction compared to unhindered analogs.[1][2]

-

-

Work-up:

Self-Validating Checkpoint:

-

1H NMR: Look for a sharp singlet integrating to 6H (two methyls) around

1.2–1.5 ppm.[1][2][3] -

LC-MS: Confirm mass

.

Case Study: Kinase Inhibitor Optimization

The following table compares a standard aminopyrazole lead against its gem-dimethyl analog, derived from data on PAK4 (p21-activated kinase 4) and LRRK2 inhibitors.

Comparative Data Analysis

| Feature | Standard Aminopyrazole (Lead) | Gem-Dimethyl Analog (Optimized) | Impact Analysis |

| Structure | Steric bulk introduced.[1][2][3] | ||

| Potency ( | 45 nM | 2.7 nM | 16x Improvement. Restricted conformation fits the hydrophobic pocket.[1][2][3] |

| Metabolic Stability ( | 12 min (Microsomes) | >120 min (Microsomes) | 10x Improvement. Blocks |

| Selectivity | Hits CDK2, AURKA | >100-fold selective for Target | Steric clash with "Gatekeeper" residues in off-targets.[1][3] |

| Solubility | Moderate | High | Disruption of crystal lattice packing.[3] |

Data aggregated from representative SAR studies on PAK4 and LRRK2 inhibitors [1, 2].

Signaling Pathway Visualization

The gem-dimethyl aminopyrazole inhibitors typically target the ATP-binding cleft.[1][2][3] The diagram below details the PAK4 signaling pathway, a common target for this scaffold.

Figure 2: PAK4 signaling cascade and the intervention point of gem-dimethyl pyrazole inhibitors.[1][2][3]

Critical Considerations & Troubleshooting

Synthetic Pitfalls

-

Steric Hindrance: The formation of the pyrazole ring can be sluggish with bulky gem-dimethyl

-diketones.[1][2][3]-

Solution: Use microwave irradiation (120°C, 30 min) to overcome the activation energy barrier.

-

-

Regioselectivity: In asymmetric precursors, hydrazine can attack either carbonyl.

-

Solution: Use hydrazine hydrochloride or control pH to favor the attack on the most electrophilic carbonyl first.[2]

-

Structural Validation

-

X-Ray Crystallography: Essential for confirming the "locked" conformation.[2] The gem-dimethyl group should be clearly visible occupying a hydrophobic pocket (e.g., near the gatekeeper residue).[1][2]

-

NOESY NMR: Use Nuclear Overhauser Effect spectroscopy to detect spatial proximity between the gem-dimethyl protons and the pyrazole ring protons, confirming the folded conformation in solution.[2]

References

-

Murray, J. M., et al. (2010).[2] "Small-molecule p21-activated kinase inhibitor PF-3758309 is a potent inhibitor of oncogenic signaling and tumor growth."[1][2][3] Proceedings of the National Academy of Sciences. [1][2][3]

-

Estrada, A. A., et al. (2014).[2] "Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor."[1][4][5] Journal of Medicinal Chemistry. [1][2][3]

-

Talele, T. T. (2017).[2][4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. [1][2][3]

-

Furet, P., et al. (2017).[2] "Structure-Based Design of Highly Selective 3,5-Disubstituted-1H-Pyrazolo[3,4-b]pyridine Inhibitors of LRRK2." Bioorganic & Medicinal Chemistry Letters. [1][2][3]

-

Blueprint Medicines. (2020).[1][2][3] "Avapritinib (AYVAKIT) Prescribing Information."[1][2][3] FDA Access Data.

Sources

- 1. Avapritinib - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, a novel small molecule with therapeutic potential. We will explore both theoretical and experimental approaches, emphasizing the causality behind experimental design and the integration of computational and empirical data. This document is intended to serve as a practical resource for scientists engaged in the characterization and development of new chemical entities.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with stability being a primary hurdle. A thermodynamically stable API is one that exists in a low-energy state, rendering it less susceptible to spontaneous degradation into potentially toxic or inactive byproducts. For 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, understanding its inherent stability is paramount for several reasons:

-

Safety and Efficacy: Degradation can lead to the formation of impurities that may have adverse toxicological profiles or reduced therapeutic effect.

-

Shelf-Life and Storage: A comprehensive stability profile informs the determination of the drug's shelf-life and the required storage conditions (e.g., temperature, humidity, light protection).

-

Formulation Development: Knowledge of the molecule's liabilities allows for the rational design of a stable drug product formulation.

-

Regulatory Compliance: Regulatory bodies such as the FDA and ICH mandate rigorous stability testing to ensure the quality and safety of pharmaceutical products.[1][2]

This guide will delineate a robust strategy for characterizing the thermodynamic stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, integrating computational predictions with established experimental protocols.

Theoretical Assessment of Molecular Liabilities

A proactive approach to stability assessment begins with a theoretical analysis of the molecule's structure to identify potential degradation pathways. 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine possesses several functional groups that could be susceptible to degradation under stress conditions:

-

Primary Amine: The primary amine group is a nucleophilic center and can be prone to oxidation and reactions with excipients.

-

Pyrazole Ring: While generally aromatic and relatively stable, the pyrazole ring can undergo degradation, particularly under oxidative or photolytic stress. The specific decomposition pathways can be influenced by the substituents on the ring.[3]

-

Tertiary-Butyl Group: This bulky group can influence the molecule's conformation and may play a role in certain degradation mechanisms.

Computational Chemistry Approaches

Computational chemistry provides a powerful toolkit for predicting thermodynamic stability and exploring potential degradation reactions. By employing methods such as Density Functional Theory (DFT), we can:

-

Calculate Bond Dissociation Energies (BDEs): BDEs can identify the weakest bonds in the molecule, which are likely to be the points of initial degradation.

-

Model Reaction Pathways: The energy barriers for potential degradation reactions (e.g., oxidation, hydrolysis) can be calculated to predict the likelihood of these pathways occurring.

-

Predict Thermodynamic Properties: Properties such as the heat of formation can be calculated and compared with experimental data to validate the computational model.

These computational studies provide invaluable insights that guide the design of focused and efficient experimental stability studies.

Experimental Determination of Thermodynamic Stability

A comprehensive experimental evaluation is essential to confirm theoretical predictions and to fully characterize the stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine. The cornerstone of this evaluation is the stability-indicating method (SIM), which is an analytical procedure capable of accurately quantifying the API in the presence of its degradation products, impurities, and excipients.[1][2]

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIMs in the pharmaceutical industry.[4][5] The development of a robust HPLC method for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine would involve:

-

Column Selection: A reversed-phase column (e.g., C18) is a common starting point for a molecule of this polarity.

-

Mobile Phase Optimization: A systematic evaluation of mobile phase composition (e.g., acetonitrile or methanol with a buffered aqueous phase) and gradient elution is necessary to achieve adequate separation of the parent compound from all potential degradants.

-

Detector Selection: A UV detector is typically suitable for aromatic compounds like this pyrazole derivative. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.[5]

-

Method Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[2]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the API to conditions more severe than accelerated stability testing to intentionally generate degradation products.[2] This helps to elucidate degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Table 1: Forced Degradation Conditions for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

| Stress Condition | Reagents and Conditions | Rationale |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To evaluate stability in alkaline conditions. |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | To probe for oxidative degradation pathways. |

| Thermal Stress | 80°C for 48-72 hours (solid state) | To determine the impact of heat on the solid form of the API. |

| Photostability | ICH Q1B compliant photostability chamber | To assess degradation upon exposure to light. |

The goal of these studies is to achieve a target degradation of 5-20% to ensure that the major degradation products are formed and can be identified.[1]

Diagram 1: Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative data on the thermodynamic stability of a material.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, DSC can be used to determine:

-

Melting Point and Enthalpy of Fusion: These are fundamental physical properties that can indicate purity.

-

Polymorphic Transitions: The presence of different crystalline forms (polymorphs) can be detected, which is critical as polymorphs can have different stabilities and bioavailabilities.

-

Decomposition Temperature: An exothermic event at higher temperatures can indicate thermal decomposition.

-

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine:

-

Decomposition Temperature Range: The temperature at which the molecule begins to lose mass due to decomposition.

-

Presence of Solvates or Hydrates: Loss of mass at lower temperatures can indicate the presence of bound solvent or water.

-

Table 2: Hypothetical Thermal Analysis Data for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

| Technique | Parameter | Hypothetical Value | Interpretation |

| DSC | Onset of Melting | 155 °C | Indicates the beginning of the melting process. |

| Peak Melting Temperature | 160 °C | The temperature at which the majority of the sample melts. | |

| Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | Energy required to melt the crystalline solid. | |

| Onset of Decomposition | > 200 °C | Indicates good thermal stability under the experimental conditions. | |

| TGA | Initial Mass Loss | ~105 °C (if hydrated) | Potential loss of water of hydration. |

| Onset of Decomposition | > 200 °C | Correlates with the DSC decomposition data. |

Elucidation of Degradation Pathways

The data from forced degradation studies are used to propose potential degradation pathways. For 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, some plausible pathways include:

-

Oxidation of the Primary Amine: The amine group could be oxidized to form a hydroxylamine or a nitroso derivative.

-

Ring Opening of the Pyrazole: Under harsh conditions, the pyrazole ring could undergo cleavage.

-

Reactions involving the Tertiary-Butyl Group: While generally stable, this group could undergo elimination reactions under certain conditions.

Diagram 2: Potential Degradation Pathways

Caption: Plausible degradation pathways for 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine.

The identification of the exact structures of the degradation products would require further analytical work, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

The thermodynamic stability of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective drug product. A systematic approach that combines theoretical predictions with robust experimental methodologies is essential. This guide has outlined a comprehensive strategy for this evaluation, from computational modeling and the development of a stability-indicating HPLC method to forced degradation studies and thermal analysis. The data generated from these studies will provide a solid foundation for formulation development, shelf-life determination, and successful regulatory submissions.

References

- Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025, July 2). Google Scholar.

- Method Development & Validation (Stability-Indicating). (2025, November 22). Google Scholar.

- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. (2021, November 29).

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.

- What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm.

- Thermal Stability of Amine Compounds and Dichloromethane. (n.d.).

- Thermal Stability of Amine Compounds and Dichloromethane. (n.d.). AIDIC.

- Thermal Degradation and Corrosion of Amines for CO2 Capture. (n.d.).

Sources

Methodological & Application

Application Note: Coordination Chemistry of 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine

This comprehensive guide details the application of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine as a specialized ligand in coordination chemistry. Designed for researchers and synthetic chemists, this document provides actionable protocols, mechanistic insights, and characterization standards.

Executive Summary

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine is a bidentate N,N-donor ligand featuring a pyrazole ring and a primary amine separated by a gem-dimethyl-substituted propyl linker. This structural motif offers unique coordination properties compared to standard ethylenediamine or propylenediamine derivatives. The gem-dimethyl group introduces the Thorpe-Ingold effect , pre-organizing the ligand for chelation and enhancing the stability of the resulting six-membered metallacycles.

Key Advantages:

-

Enhanced Stability: The gem-dimethyl effect reduces the entropy penalty of chelation.

-

Steric Tuning: The bulky neopentyl-like backbone provides steric protection to the metal center, influencing catalytic selectivity.

-

Electronic Asymmetry: Combines a hard

-donor (primary amine) with a moderate

Chemical Profile & Properties[1][2][3][4][5]

| Property | Description |

| IUPAC Name | 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine |

| Formula | C |

| Molecular Weight | 139.20 g/mol |

| Donor Atoms | N(amine), N2(pyrazole) |

| Chelate Ring Size | 6-membered (M–N–C–C–N–N) |

| pKa (est.) | ~9.5 (amine), ~2.5 (pyrazole) |

| Solubility | Soluble in MeOH, EtOH, CH |

| Stability | Hygroscopic; Store under inert atmosphere (Ar/N |

Coordination Modes & Mechanism

The ligand typically binds in a bidentate (

The Gem-Dimethyl Effect (Thorpe-Ingold)

The two methyl groups on the

Mechanistic Pathway Diagram

Figure 1: Coordination pathway highlighting the gem-dimethyl assisted ring closure.

Experimental Protocols

Protocol A: Synthesis of [Cu(L) ]Cl Complex

Objective: Isolate a bis-chelated Copper(II) complex to verify ligand purity and coordination geometry.

Reagents:

-

CuCl

·2H -

Ligand (2.05 eq, 285 mg, 2.05 mmol)

-

Methanol (10 mL, HPLC grade)

-

Diethyl Ether (for precipitation)

Procedure:

-

Preparation of Metal Solution: Dissolve CuCl

·2H -

Ligand Addition: Dissolve the Ligand in 5 mL of Methanol. Add this solution dropwise to the stirring copper solution over 5 minutes.

-

Observation: The color should shift to a deep blue/purple, indicating the formation of the [Cu(N)

]

-

-

Reaction: Stir at room temperature for 2 hours.

-

Isolation: Concentrate the solution to ~2 mL under reduced pressure (rotary evaporator).

-

Precipitation: Slowly layer Diethyl Ether (10 mL) on top of the concentrated methanol solution to induce crystallization (vapor diffusion method) or add ether directly with vigorous stirring to precipitate a powder.

-

Filtration: Filter the solid, wash with cold Diethyl Ether (2 x 5 mL), and dry under vacuum.

Expected Yield: >85% as a blue crystalline solid.

Protocol B: Catalytic Application (Henry Reaction Model)

Objective: Use the Cu(II)-Ligand complex to catalyze the nitroaldol reaction between benzaldehyde and nitromethane.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Nitromethane (10.0 mmol, excess)

-

Catalyst: [Cu(L)

]Cl -

Base: DIPEA (5 mol%)

-

Solvent: Ethanol (2 mL)

Procedure:

-

Charge: In a reaction tube, combine Benzaldehyde, Nitromethane, and Ethanol.

-

Catalyst Addition: Add the pre-formed Cu-complex (from Protocol A) and DIPEA.

-

Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Evaporate volatiles. Purify via flash chromatography.

Characterization Guide

| Technique | Diagnostic Signal | Interpretation |

| Gem-dimethyl: Singlet confirms symmetry and purity. | ||

| CH | ||

| Pyrazole: Characteristic aromatic protons. | ||

| IR Spectroscopy | 3300-3400 cm | |

| ~1600 cm | ||

| UV-Vis (MeOH) | d-d Transition: Typical for Jahn-Teller distorted Cu(II). |

Troubleshooting & FAQs

Q: The complex is oiling out instead of crystallizing.

-

Cause: High solubility of the gem-dimethyl ligand in organic solvents.

-

Solution: Use a more non-polar antisolvent (Hexane instead of Ether) or perform a slow evaporation in a narrow tube.

Q: The NMR shows broad peaks.

-

Cause: Paramagnetic metal contamination (if using Cu/Fe) or dynamic exchange.

-

Solution: Ensure the ligand is metal-free (wash with EDTA/base if recycling). If analyzing a paramagnetic complex, broadening is expected; use Evans method for magnetic susceptibility.

Q: Low yield in catalysis.

-

Cause: Competitive binding of the solvent or substrate.

-

Solution: The gem-dimethyl group creates steric bulk. Ensure the substrate can access the metal center. If the reaction is sluggish, increase temperature to 40°C to overcome the steric barrier.

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.

-

Mukherjee, R. (2000).[1] "Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects." Coordination Chemistry Reviews, 203(1), 151-218.[1] Link

-

Halcrow, M. A. (2005). "The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands." Coordination Chemistry Reviews, 249(24), 2880-2908. Link

- Jung, O. S., et al. (2000). "Thorpe-Ingold Effect in Coordination Chemistry: Stabilization of Chelate Rings." Inorganic Chemistry, 39(12), 2694-2697.

Sources

Application Note: Optimized Sulfonylation of Sterically Hindered 2-Methyl-2-(1H-pyrazol-1-yl)propan-1-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The sulfonylation of primary amines is a fundamental transformation in medicinal chemistry. However, the compound 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine presents a unique synthetic bottleneck. Due to the fully substituted alpha-carbon (gem-dimethyl group + pyrazole ring), the primary amine is "neopentyl-like" and highly sterically hindered[1]. Standard sulfonylation protocols utilizing basic amine scavengers (e.g., Triethylamine, DIPEA) frequently stall, resulting in poor yields and complex purification profiles.

This Application Note details a highly optimized, self-validating protocol utilizing Nucleophilic Catalysis via 4-Dimethylaminopyridine (DMAP) to overcome steric resistance, reducing reaction times from >24 hours to under 2 hours while achieving >90% yields[2],[3].

Mechanistic Rationale: The Role of Nucleophilic Catalysis

In standard amine sulfonylation, bases like Triethylamine (TEA) or 2,4,6-Collidine act purely as proton scavengers[2]. They neutralize the HCl byproduct but do not alter the activation energy required for the amine to attack the sulfonyl chloride. For sterically hindered neopentyl-like amines, the energy barrier for this direct attack is insurmountably high at room temperature[1].

To bypass this, we employ DMAP as a nucleophilic catalyst [2],[4]. The mechanism shifts from a direct attack to a two-step catalytic cycle:

-

Pre-activation: DMAP, being highly nucleophilic and unhindered, rapidly attacks the sulfonyl chloride, displacing the chloride ion to form a highly electrophilic N-sulfonylpyridinium intermediate [2],[1].

-

Amine Attack: This charged intermediate possesses a significantly lower energy barrier for nucleophilic attack compared to the parent sulfonyl chloride[4]. The hindered 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine can easily attack this intermediate, forming the desired sulfonamide and regenerating the DMAP catalyst[4].

Caption: Mechanistic pathway of DMAP-catalyzed sulfonylation of a hindered amine.

Quantitative Optimization Data

The necessity of DMAP is highlighted when comparing reaction conversions across various standard bases. The table below summarizes the optimization parameters for the sulfonylation of neopentyl-like amines with p-Toluenesulfonyl chloride (TsCl).

| Base / Catalyst | Equivalents | Solvent | Time (h) | Temp (°C) | Conversion (%) |

| Triethylamine (TEA) | 2.0 | DCM | 24 | 25 | < 15% |

| Pyridine | Solvent | Pyridine | 24 | 60 | 25% |

| 2,4,6-Collidine | 2.0 | NMP | 12 | 25 | 35% |

| DMAP | 1.5 | DCM | 2 | 25 | > 95% |

Note: Data reflects typical reactivity profiles for sterically hindered primary amines under standard vs. nucleophilic catalysis conditions.

Experimental Workflow & Protocol

Caption: Step-by-step experimental workflow for the DMAP-catalyzed sulfonylation protocol.

Step-by-Step Methodology

Materials Required:

-

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (1.0 eq, 10.0 mmol)

-

p-Toluenesulfonyl chloride (TsCl) or desired Sulfonyl Chloride (1.2 eq, 12.0 mmol)

-

4-Dimethylaminopyridine (DMAP) (1.5 eq, 15.0 mmol)

-

Anhydrous Dichloromethane (DCM) (50 mL)

Procedure:

-

System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to ensure anhydrous conditions (water competes as a nucleophile, hydrolyzing the sulfonyl chloride).

-

Catalyst Pre-Activation: Add TsCl (12.0 mmol) and DMAP (15.0 mmol) to the flask. Dissolve in 30 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath. Stir for 15 minutes. Observation: The solution may turn slightly yellow, indicating the formation of the N-sulfonylpyridinium complex.

-

Amine Addition: Dissolve 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the activated mixture over 10 minutes to prevent thermal spiking.

-

Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir vigorously for 2 hours.

-

In-Process Control (IPC): Monitor reaction completion via TLC (Hexanes/EtOAc 1:1, UV visualization) or LC-MS. The hindered amine should be fully consumed.

Self-Validating Workup & Troubleshooting

A hallmark of a robust protocol is a workup that inherently validates the success of the reaction. Because the product is a sulfonamide (which is neutral/slightly acidic with a pKa ~10), it can be easily separated from the basic catalyst and unreacted starting materials.

Workup Procedure:

-

Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers.

-

Self-Validating Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).

-

Causality: DMAP (pKa ~9.6) and any trace unreacted primary amine are strongly basic. The 1M HCl quantitatively protonates them, driving them into the aqueous layer. The sulfonamide product remains neutral and stays in the DCM layer. A quick TLC of the organic layer post-wash will confirm the complete absence of DMAP.

-

-

Wash the organic layer with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure sulfonamide.

Troubleshooting:

-

Reaction Stalls (<50% conversion): This typically indicates moisture in the system hydrolyzing the active intermediate[1]. Ensure reagents are strictly anhydrous. If the amine is exceptionally bulky, increase DMAP to 2.0 eq and gently reflux at 40 °C.

-

Emulsion Formation During Workup: Hindered pyrazole derivatives can sometimes act as surfactants. If an emulsion forms during the NaHCO₃ or HCl wash, add 10 mL of brine to increase the ionic strength of the aqueous layer and break the emulsion[1].

References

-

Naoum, J. N., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein Journal of Organic Chemistry, 13 (2017): 806-816.

-

Naoum, J. N., et al. "Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique." The Journal of Organic Chemistry, (2025).

-

BenchChem Technical Support. "Optimizing Sulfonylation of Hindered Amines." BenchChem, (2025).

Sources

Application Note: Strategic Incorporation of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine into Kinase Inhibitor Scaffolds

Part 1: Executive Summary & Strategic Rationale

The "Gem-Dimethyl" Advantage in Kinase Inhibitor Design

In the optimization of kinase inhibitors, the transition from a micromolar hit to a nanomolar lead often requires rigidification of the scaffold. The building block 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine represents a high-value "tail" fragment designed to exploit the Thorpe-Ingold Effect (gem-dimethyl effect).

Unlike simple alkyl chains, the incorporation of a gem-dimethyl group at the

Structural Analysis & Pharmacophore Mapping

This building block serves a dual purpose in Type I and Type II kinase inhibitors:

-

Solvent Front Solubilizer: The pyrazole moiety acts as a polar, solvent-exposed group that can improve aqueous solubility and form water-mediated hydrogen bonds.

-

Metabolic Shield: The quaternary carbon (gem-dimethyl) blocks metabolic dealkylation or oxidation at the susceptible benzylic-like position, extending the half-life (

) of the parent compound.

Figure 1: Pharmacophore contribution of the 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine fragment when attached to a kinase core.

Part 2: Synthetic Protocols

Challenge: Steric Hindrance

The primary amine in this building block is neopentyl-like (attached to a primary carbon next to a quaternary carbon). While nucleophilic, it is sterically encumbered. Standard protocols for linear amines (e.g., n-propylamine) will result in sluggish yields or incomplete conversion. The protocols below are optimized to overcome this steric barrier.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Application: Attaching the amine to a 4-chloropyrimidine, 4-chloroquinazoline, or 6-chloropurine core.

Reagents:

-

Substrate: Heteroaryl Chloride (1.0 equiv)

-

Reagent: 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (1.2 – 1.5 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (3.0 equiv) -

Solvent:

-Butanol (

Step-by-Step Methodology:

-

Preparation: Dissolve the Heteroaryl Chloride (e.g., 0.5 mmol) in

-BuOH (2.0 mL). -

Addition: Add DIPEA (1.5 mmol) followed by the amine building block (0.6–0.75 mmol).

-

Thermal Activation:

-

Standard: Heat to 110°C in a sealed pressure vial or reflux condenser.

-

Microwave (Preferred): Irradiate at 120°C–140°C for 30–60 minutes. The neopentyl steric bulk often requires this higher energy input.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride isotope pattern (3:1 M:M+2) and appearance of the product mass.

-

Workup:

-

Cool to room temperature.

-

If product precipitates: Filter and wash with cold ether.

-

If soluble: Dilute with EtOAc, wash with water (

) and brine. Dry over

-

-

Purification: Flash chromatography (DCM/MeOH gradient). The pyrazole tail is polar; expect elution at 5–10% MeOH.

Protocol B: Amide Coupling (High-Efficiency)

Application: Attaching the amine to a carboxylic acid-functionalized scaffold.

Reagents:

-

Coupling Agent: HATU (1.2 equiv) - Chosen for high reactivity with sterically hindered amines.

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid core (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester (O-At ester).

-

Coupling: Add 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (1.2 equiv) and the remaining DIPEA (1.5 equiv).

-

Reaction: Stir at RT for 2–4 hours.

-

Note: If conversion is <50% after 4 hours, heat to 50°C. Do not exceed 60°C with HATU to avoid epimerization (if chiral centers exist) or byproduct formation.

-

-

Quench: Dilute with saturated

or water. -

Isolation: Extract with EtOAc. Wash organic layer with 5%

(aq) to remove DMF, followed by saturated

Part 3: Quality Control & Validation

Analytical Checkpoints

To ensure the integrity of the synthesized inhibitor, verify the following spectral features which confirm the intact gem-dimethyl-pyrazole motif.

| Feature | Method | Expected Signal / Observation |

| Gem-Dimethyl | Singlet (6H) typically around | |

| Methylene Linker | Singlet or doublet (2H) around | |

| Pyrazole Ring | Three protons: typically two doublets ( | |

| Purity | LC-MS | Single peak >95% UV (254 nm). Mass should match |

Troubleshooting Guide

-

Issue: Low yield in SNAr reaction.

-

Root Cause:[1][2] Steric clash of the gem-dimethyl group preventing the amine from approaching the electrophile.

-

Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temperature to 160°C (microwave). Alternatively, use Buchwald-Hartwig amination (Pd-catalyzed) if thermal SNAr fails.

-

-

Issue: Product is water-soluble and lost during extraction.

Part 4: References

-

Talele, T. T. (2018).[3] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[3]

-

Fustero, S., et al. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules, 28(9), 3708.

-

Li, J. J. (2021). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Routledge.

-

Zhang, Y., et al. (2020). "Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor."[4] Journal of Medicinal Chemistry, 63(9), 4517–4527.[4] (Demonstrates pyrazole-amine tail optimization). [4]

-

Enamine Ltd. "Emerging Building Blocks for Medicinal Chemistry." (Catalog reference for gem-dimethyl pyrazoles).

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Exploration of Novel Schiff Bases Derived from 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the synthesis, characterization, and potential applications of a novel class of Schiff bases derived from the sterically hindered amine, 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine. While the direct synthesis of Schiff bases from this specific amine is not yet prevalent in published literature, this guide establishes a robust framework based on well-documented protocols for analogous pyrazole-containing amines.[1][2][3][4][5] The protocols herein are designed to be self-validating, with an emphasis on the causal reasoning behind experimental choices. This guide is intended to empower researchers to explore the unique chemical space and potential biological activities of this new family of compounds. The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8][9] The incorporation of a neopentyl-like backbone introduces significant steric bulk adjacent to the pyrazole ring, which is hypothesized to influence the physicochemical properties and biological activities of the resulting Schiff bases.

Introduction: The Rationale for Exploring Novel Pyrazole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone in the development of novel therapeutic agents and functional materials.[10][11] Their synthetic accessibility and the modularity of their design allow for the fine-tuning of electronic and steric properties, making them ideal scaffolds for drug discovery.[12] The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, featured in numerous approved drugs.[8] Its ability to participate in hydrogen bonding and coordinate with metal ions contributes to its diverse pharmacological profile.

The subject of this guide, 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine, presents an intriguing starting material. The tertiary carbon atom attached to the pyrazole nitrogen introduces significant steric hindrance, which can be expected to influence the reactivity of the primary amine and the conformational preferences of the resulting Schiff bases. This steric shielding may enhance metabolic stability and modulate binding to biological targets. This guide provides the necessary protocols to synthesize and evaluate Schiff bases derived from this promising, yet underexplored, building block.

Proposed Synthetic Strategy and Mechanistic Considerations

The synthesis of Schiff bases is typically achieved through the acid-catalyzed condensation of a primary amine with a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

Caption: General reaction pathway for Schiff base synthesis.

Given the steric bulk of the amine, reaction conditions may require optimization to achieve satisfactory yields. The choice of solvent and catalyst is critical. Protic solvents like ethanol or methanol are commonly employed as they can solvate the transition state and are easily removed. A catalytic amount of a weak acid, such as glacial acetic acid, is often used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[2]

Detailed Experimental Protocols

General Protocol for the Synthesis of Schiff Bases from 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine

This protocol is a generalized procedure that can be adapted for a variety of aromatic and heteroaromatic aldehydes.

Materials:

-

2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine (1 equivalent)

-

Substituted aldehyde (1 equivalent)

-

Absolute Ethanol (or Methanol)

-

Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 2-methyl-2-(1H-pyrazol-1-yl)propan-1-amine in absolute ethanol (approximately 10-15 mL per mmol of amine).

-

Aldehyde Addition: To this solution, add 1 equivalent of the desired substituted aldehyde.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The formation of the Schiff base will be indicated by the appearance of a new spot with a different Rf value from the starting materials. The reaction is typically complete within 4-6 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified Schiff base in a vacuum oven at a temperature below its melting point.